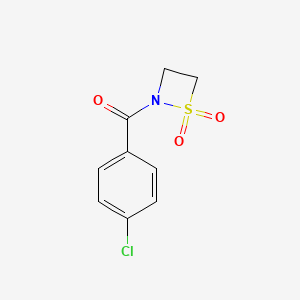
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide is a chemical compound with the molecular formula C9H8ClNO3S and a molecular weight of 245.6827 . This compound is characterized by the presence of a thiazetidine ring, a chlorobenzoyl group, and a dioxide functional group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with a thiazetidine precursor in the presence of a base, followed by oxidation to introduce the dioxide functional group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide group to other functional groups.
Substitution: The chlorobenzoyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazetidine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Thiazetidine, 1,1-dioxide: Lacks the chlorobenzoyl group, leading to different chemical properties.
4-Chlorobenzoyl derivatives: Compounds with similar chlorobenzoyl groups but different core structures.
Uniqueness
1,2-Thiazetidine, 2-(4-chlorobenzoyl)-, 1,1-dioxide is unique due to the combination of its thiazetidine ring, chlorobenzoyl group, and dioxide functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research applications .
Propiedades
Número CAS |
856868-95-6 |
|---|---|
Fórmula molecular |
C9H8ClNO3S |
Peso molecular |
245.68 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(1,1-dioxothiazetidin-2-yl)methanone |
InChI |
InChI=1S/C9H8ClNO3S/c10-8-3-1-7(2-4-8)9(12)11-5-6-15(11,13)14/h1-4H,5-6H2 |
Clave InChI |
XPYMVRYGSKMDLR-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


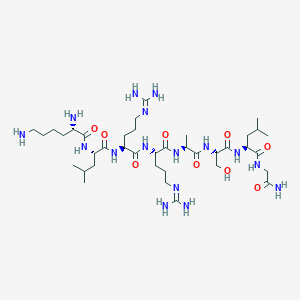

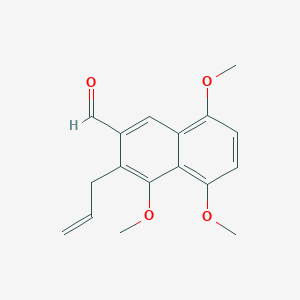
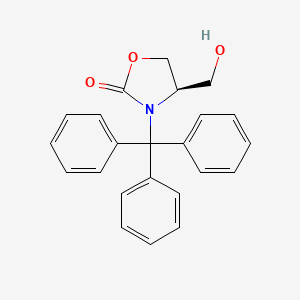
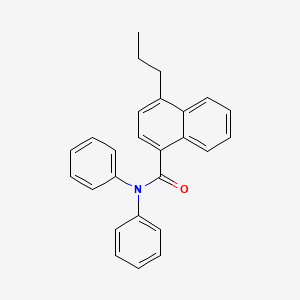

![[3-(Trifluoromethanesulfonyl)prop-2-yn-1-yl]cyclopentane](/img/structure/B14199477.png)
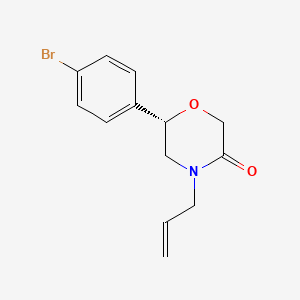
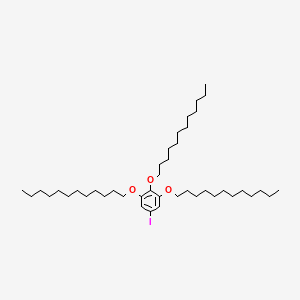
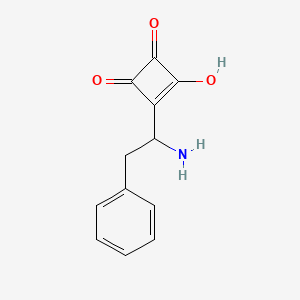
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
